molecular formula C19H18N2O B5792399 N-1-naphthyl-N'-(2-phenylethyl)urea CAS No. 67616-11-9

N-1-naphthyl-N'-(2-phenylethyl)urea

Cat. No. B5792399
CAS RN: 67616-11-9
M. Wt: 290.4 g/mol
InChI Key: SEFKRPHYWRGFJI-UHFFFAOYSA-N
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Description

N-1-naphthyl-N'-(2-phenylethyl)urea, also known as NPEU, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. NPEU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been used in various scientific studies to investigate its potential applications in the field of medicine and biology.

Mechanism of Action

The mechanism of action of N-1-naphthyl-N'-(2-phenylethyl)urea involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to inhibit the activity of protein kinase C and tyrosine kinase, which are both involved in the regulation of cell growth and division. N-1-naphthyl-N'-(2-phenylethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to have a number of biochemical and physiological effects. Studies have shown that N-1-naphthyl-N'-(2-phenylethyl)urea can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. N-1-naphthyl-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins in the liver.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-1-naphthyl-N'-(2-phenylethyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one limitation of using N-1-naphthyl-N'-(2-phenylethyl)urea in lab experiments is its potential toxicity. N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to have toxic effects on certain cell types, and care must be taken to ensure that the compound is used in a safe and controlled manner.

Future Directions

There are several potential future directions for research on N-1-naphthyl-N'-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on the compound's anti-tumor properties. Another potential direction is the investigation of N-1-naphthyl-N'-(2-phenylethyl)urea's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-1-naphthyl-N'-(2-phenylethyl)urea and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, N-1-naphthyl-N'-(2-phenylethyl)urea is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. The compound has been shown to have anti-tumor properties and potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand the compound's mechanisms of action and potential applications in medicine and biology.

Synthesis Methods

The synthesis of N-1-naphthyl-N'-(2-phenylethyl)urea involves the reaction of 1-naphthylamine with phenethyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine to yield N-1-naphthyl-N'-(2-phenylethyl)urea. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-1-naphthyl-N'-(2-phenylethyl)urea has been extensively studied for its potential applications in various scientific fields. One of the primary uses of N-1-naphthyl-N'-(2-phenylethyl)urea is in the field of cancer research. Studies have shown that N-1-naphthyl-N'-(2-phenylethyl)urea has anti-tumor properties and can inhibit the growth of cancer cells. N-1-naphthyl-N'-(2-phenylethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-naphthalen-1-yl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(20-14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFKRPHYWRGFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67616-11-9
Record name 1-(1-NAPHTHYL)-3-(2-PHENYLETHYL)UREA
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